3-(3-Phenoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Description
3-(3-Phenoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a heterocyclic carboxylic acid derivative featuring a 4,5-dihydroisoxazole (oxazoline) core substituted with a phenoxyphenyl group.
Properties
IUPAC Name |
3-(3-phenoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c18-16(19)15-10-14(17-21-15)11-5-4-8-13(9-11)20-12-6-2-1-3-7-12/h1-9,15H,10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVUQPLDKATBHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Phenoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves the reaction of 3-phenoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to cyclization under acidic conditions to yield the desired oxazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can significantly improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(3-Phenoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxazole ring to more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents introduced .
Scientific Research Applications
3-(3-Phenoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-(3-Phenoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The 4,5-dihydroisoxazole-5-carboxylic acid scaffold is highly modular, with substituents influencing stability, bioavailability, and activity. Key analogs include:
Key Observations :
Physicochemical and Analytical Properties
Comparative chromatographic and spectroscopic data highlight substituent-driven differences:
Key Observations :
- Retention Behavior : Bulky substituents (e.g., M1) increase retention times in reverse-phase HPLC, correlating with higher hydrophobicity.
- Mass Spectral Patterns: Fragmentation patterns (e.g., loss of CO₂ for carboxylic acids) are consistent across analogs but vary in diagnostic ions due to substituent-specific cleavages.
Key Observations :
Biological Activity
3-(3-Phenoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its biological effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a phenoxy group attached to a dihydro-1,2-oxazole ring, which is known to influence its biological activity.
Anticancer Properties
Research indicates that derivatives of oxazole compounds exhibit significant anticancer activities. For instance, studies have shown that related compounds can induce apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells. The mechanism often involves the activation of apoptotic pathways through caspase activation and modulation of p53 expression levels .
Table 1: Biological Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | TBD | Induces apoptosis via caspase activation |
| Related Compound A | U-937 | 10.38 | p53 pathway modulation |
| Related Compound B | MEL-8 | TBD | Apoptosis induction |
The biological activity of this compound can be attributed to its interaction with cellular targets involved in cell proliferation and survival.
Apoptosis Induction
Studies have shown that this compound can trigger apoptosis through the intrinsic pathway. This involves mitochondrial membrane permeabilization leading to cytochrome c release and subsequent caspase cascade activation .
Anti-inflammatory Effects
In addition to anticancer properties, some oxazole derivatives have demonstrated anti-inflammatory effects. These compounds inhibit pro-inflammatory cytokines and modulate immune responses, which may be beneficial in treating inflammatory diseases .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Anticancer | Induction of apoptosis in cancer cell lines |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Case Studies
A notable study investigated the efficacy of related oxazole derivatives in vitro against various cancer cell lines. The findings highlighted that modifications in the chemical structure significantly influenced biological potency. For example, compounds with specific substitutions showed enhanced cytotoxicity compared to their parent structures .
Case Study Example:
In a comparative study involving several oxazole derivatives, one compound demonstrated an IC50 value significantly lower than standard chemotherapy agents like doxorubicin, indicating its potential as a more effective therapeutic option for certain cancers .
Q & A
Q. What are the established synthetic routes for 3-(3-Phenoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclocondensation of precursors such as substituted phenylhydroxylamines with α,β-unsaturated carbonyl derivatives. Key steps include:
- Cyclization : Using dehydrating agents (e.g., POCl₃) under inert atmospheres to form the oxazole ring .
- Carboxylic acid formation : Hydrolysis of intermediate esters under basic conditions (e.g., NaOH/EtOH) . Yield optimization requires precise temperature control (60–80°C) and stoichiometric ratios of reactants. For example, excess phenoxyphenyl precursors may reduce side reactions .
Q. Which spectroscopic methods are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?
- NMR : The dihydroisoxazole proton (δ 4.5–5.0 ppm, multiplet) and carboxylic acid proton (δ 12–13 ppm, broad) are critical. Aromatic protons from the phenoxyphenyl group appear as multiplets in δ 6.8–7.5 ppm .
- IR : Strong absorption at ~1700 cm⁻¹ confirms the carboxylic acid C=O stretch, while the oxazole ring shows bands at 1600–1650 cm⁻¹ .
- Mass spectrometry : Molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of COOH) validate the structure .
Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary?
- Light sensitivity : Store in amber vials to prevent photodegradation of the oxazole ring.
- Temperature : Stable at –20°C for >6 months; avoid repeated freeze-thaw cycles to prevent carboxylic acid dimerization .
- Humidity : Desiccate to avoid hydrolysis of the dihydroisoxazole moiety .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of structurally analogous oxazole derivatives?
Discrepancies in bioactivity data (e.g., antimicrobial vs. inactive results) often arise from:
- Purity issues : Use HPLC (≥95% purity) to eliminate confounding effects from byproducts .
- Assay variability : Standardize protocols (e.g., broth microdilution for antimicrobial testing) across labs .
- Structural analogs : Compare substituent effects (e.g., methoxy vs. chloro groups) using SAR studies .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Docking studies : Use software like AutoDock Vina to predict binding affinities to enzymes (e.g., cyclooxygenase-2). Focus on hydrogen bonding between the carboxylic acid group and active-site residues .
- QSAR models : Correlate electronic parameters (Hammett σ) of substituents with activity to prioritize synthetic targets .
Q. What mechanistic insights explain the regioselectivity challenges in synthesizing substituted dihydroisoxazole derivatives?
Regioselectivity is influenced by:
- Electrophilic directing groups : Electron-withdrawing substituents (e.g., –Cl) on the phenyl ring favor cyclization at the meta position .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving regiocontrol .
- Catalysis : Lewis acids (e.g., ZnCl₂) can shift selectivity by coordinating to carbonyl oxygen .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
